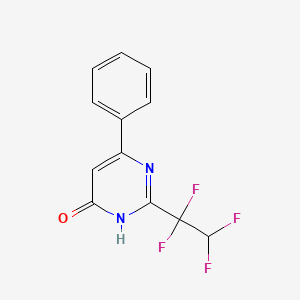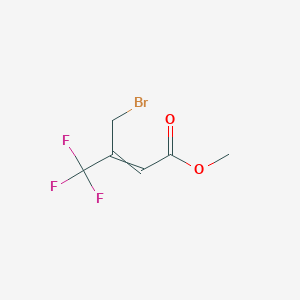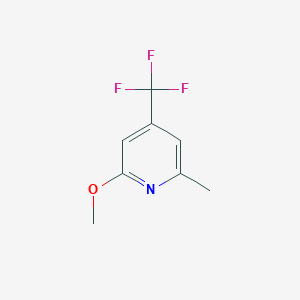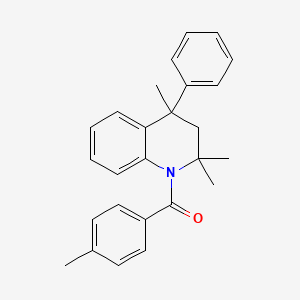
4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine is a fluorinated pyrimidine derivative. This compound is of interest due to its unique chemical structure, which includes both a hydroxy group and a tetrafluoroethyl group attached to a pyrimidine ring. The presence of fluorine atoms often imparts unique properties to organic molecules, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxy-6-phenylpyrimidine with 1,1,2,2-tetrafluoroethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, forming a tetrafluoroethyl-phenylpyrimidine.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: 4-Oxo-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine.
Reduction: 2-(1,1,2,2-Tetrafluoroethyl)-6-phenylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-(trifluoromethyl)-6-phenylpyrimidine: Similar structure but with one less fluorine atom.
2-(1,1,2,2-Tetrafluoroethyl)-6-phenylpyrimidine: Lacks the hydroxy group.
4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-5-phenylpyrimidine: Different position of the phenyl group.
Uniqueness
4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine is unique due to the combination of its hydroxy and tetrafluoroethyl groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8F4N2O |
|---|---|
Molecular Weight |
272.20 g/mol |
IUPAC Name |
4-phenyl-2-(1,1,2,2-tetrafluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H8F4N2O/c13-10(14)12(15,16)11-17-8(6-9(19)18-11)7-4-2-1-3-5-7/h1-6,10H,(H,17,18,19) |
InChI Key |
HSYJUSMCRRDFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148417.png)

![2-methyl-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15148423.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)
![5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B15148455.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)

![N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B15148467.png)
![Ethyl 5-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B15148475.png)
![N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B15148479.png)
![2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15148485.png)
![N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide](/img/structure/B15148492.png)
